4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline
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Overview
Description
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single benzene and pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Tetrahydroquinoline: A hydrogenated form of quinoline with additional hydrogen atoms.
Uniqueness
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline is unique due to its specific substitution pattern and the presence of a methylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
109741-90-4 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-methyl-2-methylidene-3,4a,5,6-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C15H17N/c1-11-9-14-13-6-4-3-5-12(13)7-8-15(14)16(2)10-11/h3-6,9,15H,1,7-8,10H2,2H3 |
InChI Key |
DMSSFCKKDKNHGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=C)C=C2C1CCC3=CC=CC=C32 |
Origin of Product |
United States |
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